molecular formula C14H11N3OS B4721064 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4721064
M. Wt: 269.32 g/mol
InChI Key: NGHRVKWPFDTNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and has a molecular weight of 294.34 g/mol.

Scientific Research Applications

Synthesis of New Functionalized Thieno[2,3-b]pyridines

3-Amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide is utilized in the synthesis of new functionalized thieno[2,3-b]pyridines. These compounds are created through reactions involving chloroacetyl chloride and sodium azide, leading to derivatives with potential applications in various chemical research areas (Lukina, Stolyarova, & Dotsenko, 2017).

Unusual and Stereoselective One-Pot Approach

This compound, when oxidized with commercially available bleach, leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines. This process showcases an unusual and stereoselective one-pot approach to creating these dimeric structures, indicating its versatility in chemical syntheses (Stroganova et al., 2019).

Antiproliferative Activity

In the realm of medicinal chemistry, 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown antiproliferative activity, particularly against the phospholipase C enzyme. This indicates their potential as a basis for developing new pharmaceutical compounds (van Rensburg et al., 2017).

Multicomponent Synthesis and Molecular Structure

This compound is also key in multicomponent synthesis processes, leading to the creation of various structurally diverse thieno[2,3-b]pyridines. These syntheses contribute to a deeper understanding of molecular structures and potential applications in material science (Dyachenko et al., 2019).

Formation of Polycyclic Compounds

The reaction of 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide with various reagents like phthalic anhydride results in the formation of new polycyclic compounds. These compounds, exhibiting properties like pronounced UV fluorescence, have potential uses in material sciences and photonics (Dotsenko et al., 2021).

Synthesis of Cytotoxic Thieno[2,3-b]pyridine Derivatives

This compound serves as a precursor in the synthesis of thieno[2,3-b]pyridine derivatives with notable cytotoxicity. This suggests potential applications in the development of anticancer drugs and therapeutic agents (Hung et al., 2014).

Thermolysis and Synthesis of Novel Compounds

Thermolysis of derivatives of 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide leads to the synthesis of unique pyrido and benzodiazepin compounds. This demonstrates its role in creating novel chemical structures with potential pharmaceutical applications (Kanishcheva et al., 2019).

Synthesis of Pyrido and Diazaphosphorine Derivatives

This compound is instrumental in synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and diazaphosphorine derivatives. These derivatives could have applications in advanced materials and pharmaceutical research (Dotsenko & Krivokolysko, 2013).

Reactions with Ortho-Formylbenzoic Acid

Reactions involving 3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide and ortho-formylbenzoic acid lead to the formation of complex diones. This showcases the compound's versatility in organic synthesis and its potential in creating novel organic structures (Vasilin et al., 2015).

Synthesis of Fused Thieno[2,3-b] Pyridine Derivatives

This compound is also used in the synthesis of new fused thieno[2,3-b] pyridine derivatives, which are investigated for their antibacterial and antifungal properties. This signifies its role in the development of new antimicrobial agents (Bakhite, Abeed, & Ahmed, 2016).

properties

IUPAC Name

3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-11-10-7-4-8-16-14(10)19-12(11)13(18)17-9-5-2-1-3-6-9/h1-8H,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRVKWPFDTNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.